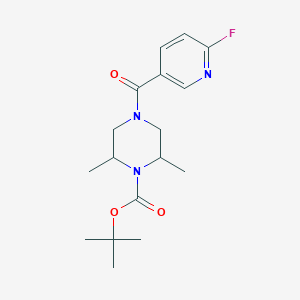

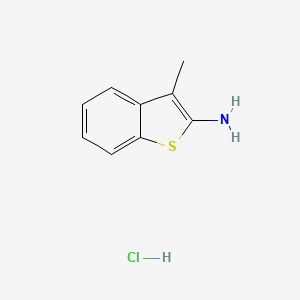

3-Methyl-1-benzothiophen-2-amine hydrochloride

Vue d'ensemble

Description

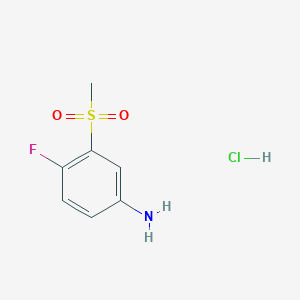

3-Methyl-1-benzothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C9H10ClNS . It is also known by its CAS number 13584-56-0 .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-benzothiophen-2-amine hydrochloride is represented by the linear formula C9H10ClNS . For a more detailed structural analysis, it would be beneficial to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-benzothiophen-2-amine hydrochloride include its molecular weight (200.71 g/mol), and it has a storage temperature of 28 C . For more detailed information, it would be beneficial to refer to a Material Safety Data Sheet (MSDS) or similar resource .Applications De Recherche Scientifique

Pharmaceutical Research

3-Methyl-1-benzothiophen-2-amine hydrochloride is often used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of molecules that can interact with biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, neurological disorders, and infections .

Chemical Synthesis

This compound is valuable in the field of organic chemistry for the synthesis of complex molecules. It serves as an intermediate in the production of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity and stability make it a preferred choice for various synthetic pathways .

Material Science

In material science, 3-Methyl-1-benzothiophen-2-amine hydrochloride is used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their electrical conductivity, thermal stability, and mechanical strength. These materials have applications in electronics, coatings, and advanced manufacturing .

Biological Studies

Researchers use this compound in biological studies to investigate its effects on cellular processes. It can act as a probe to study enzyme activities, receptor binding, and signal transduction pathways. Understanding these interactions can provide insights into fundamental biological mechanisms and aid in the development of therapeutic agents .

Neuroscience Research

In neuroscience, 3-Methyl-1-benzothiophen-2-amine hydrochloride is investigated for its potential effects on the nervous system. It may be used to study neurotransmitter pathways, neuroprotection, and neurotoxicity. These studies can contribute to the understanding of neurological diseases and the development of new treatments.

Sigma-Aldrich Santa Cruz Biotechnology ChemSrc Sigma-Aldrich : Santa Cruz Biotechnology : ChemSrc : Sigma-Aldrich : Santa Cruz Biotechnology

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-1-benzothiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.ClH/c1-6-7-4-2-3-5-8(7)11-9(6)10;/h2-5H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAZCFAMAOCTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-benzothiophen-2-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

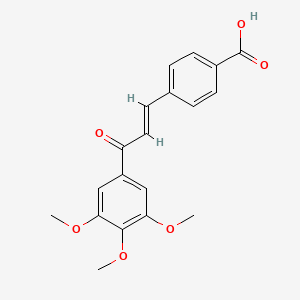

![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)

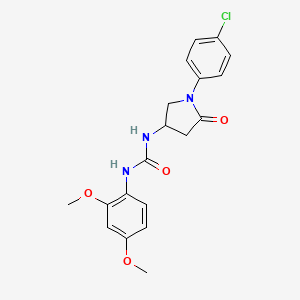

![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)

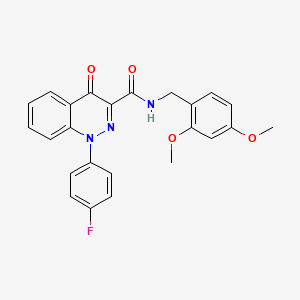

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)

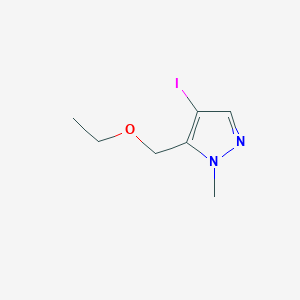

![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2842843.png)